4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene
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Overview
Description
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3BrF3NO2 and a molecular weight of 282.01 g/mol . This compound is characterized by the presence of a bromine atom, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include lithium diisopropylamide (LIDA) for substitution reactions and amines for addition reactions. Major products formed from these reactions include substituted benzene derivatives and urea derivatives .
Scientific Research Applications
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isocyanate group is highly reactive and can form stable urea derivatives with amines. This reactivity makes it useful in the modification of proteins and enzymes, where it can inhibit enzyme activity by covalently modifying active site residues .
Comparison with Similar Compounds
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene can be compared with similar compounds such as:
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: This compound has a fluorine atom instead of an isocyanate group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the isocyanate group, making it less reactive in certain chemical reactions.
The presence of the isocyanate group in this compound makes it unique and highly reactive, allowing it to participate in a wider range of chemical reactions compared to its analogs.
Biological Activity
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom, an isocyanate functional group, and a trifluoromethoxy substituent. This compound is characterized by its molecular formula C8H4BrF3N2O and a molecular weight of approximately 282.014 g/mol. Its structure allows for diverse biological interactions, making it a valuable subject of study in pharmacology and toxicology.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
Chemical Structure
Key Features:
- Bromine atom : Known to enhance biological activity through various mechanisms.
- Isocyanate group : Often involved in biological reactions, including protein modification.
- Trifluoromethoxy group : Enhances lipophilicity and can influence binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its ability to disrupt cellular processes.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells, possibly through apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The isocyanate group can react with nucleophilic sites on enzymes, potentially leading to inhibition of key metabolic pathways.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm for S. aureus at a concentration of 100 µg/mL, demonstrating significant antimicrobial activity.
-
Anticancer Activity
- In vitro assays on human colon cancer cell lines revealed that the compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways, leading to apoptosis.
-
Enzyme Interaction Studies
- The compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results indicated an IC50 value of 25 µM, suggesting moderate inhibition which could be beneficial in the context of neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Covalent Bond Formation : The isocyanate group can form covalent bonds with amino acids in proteins, altering their function.
- Electrophilic Reactivity : The presence of electron-withdrawing groups enhances the electrophilicity of the isocyanate, facilitating interactions with nucleophilic sites on enzymes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene | Chlorine instead of bromine | Moderate antimicrobial activity |
4-Bromo-2-nitro-1-(trifluoromethoxy)benzene | Nitro group instead of isocyanate | Lower anticancer activity |
4-Bromo-1-isocyanato-2-(trifluoromethoxy)benzene | Isocyanate at position 1 | Enhanced enzyme inhibition |
Properties
Molecular Formula |
C8H3BrF3NO2 |
---|---|
Molecular Weight |
282.01 g/mol |
IUPAC Name |
4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H |
InChI Key |
FERBJBMTZKYGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=O)OC(F)(F)F |
Origin of Product |
United States |
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